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Compound of Interest

Compound Name: Boc-Tyr(2-Br-Z)-OH

Cat. No.: B558195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-α-tert-Butoxycarbonyl-O-(2-

bromobenzyloxycarbonyl)-L-tyrosine, commonly abbreviated as Boc-Tyr(2-Br-Z)-OH. It is a

critical amino acid derivative used in solid-phase peptide synthesis (SPPS) for the introduction

of tyrosine residues. This guide covers its chemical structure, physicochemical properties, and

detailed protocols for its synthesis and application in peptide chain elongation.

Chemical Structure and Properties
Boc-Tyr(2-Br-Z)-OH is an L-tyrosine derivative where the α-amino group is protected by a tert-

butyloxycarbonyl (Boc) group, and the phenolic hydroxyl side chain is protected by a 2-

bromobenzyloxycarbonyl (2-Br-Z) group. The Boc group provides temporary protection and is

removed at each cycle of peptide synthesis, while the 2-Br-Z group offers more robust, semi-

permanent protection for the side chain, which is removed during the final cleavage step.

The key advantage of the 2-Br-Z group over simpler protecting groups like benzyl (Bzl) is its

enhanced stability to the moderately acidic conditions (e.g., 50% trifluoroacetic acid in

dichloromethane) used for Boc group removal.[1] This prevents premature deprotection of the

tyrosine side chain, which can lead to undesired side reactions and impurities, especially

during the synthesis of long peptides.[2]

Caption: Chemical structure of Boc-Tyr(2-Br-Z)-OH.
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The quantitative properties of Boc-Tyr(2-Br-Z)-OH are summarized in the table below for easy

reference.

Property Value Reference(s)

Chemical Formula C₂₂H₂₄BrNO₇ [3][4]

Molecular Weight 494.33 g/mol [3][5]

CAS Number 47689-67-8 [3][4][5]

Appearance White to off-white powder

Melting Point 112-115 °C

Optical Rotation (α 25/D)
+6.5 to +9.5 ° (c=1 in

methanol)

Purity (TLC) ≥98%

Solubility
Clearly soluble in

dimethylformamide (DMF)

Synonyms

N-α-t.-Boc-O-2-

bromobenzyloxycarbonyl-L-

tyrosine, Boc-Tyr(2-Br-Z)-OH

Experimental Protocols
This section details representative experimental methodologies for the synthesis of Boc-Tyr(2-
Br-Z)-OH and its subsequent use in Boc solid-phase peptide synthesis.

The synthesis is typically a two-step process involving the protection of the α-amino group

followed by the protection of the side-chain hydroxyl group.

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH) This procedure is based on the standard

method for Boc protection of amino acids.[6]

Dissolution: Dissolve L-tyrosine (1 equivalent) in a mixture of dioxane and water (e.g., 1:1

v/v).
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Basification: Cool the solution to 0°C and add a base such as potassium carbonate (K₂CO₃,

3 equivalents) dissolved in water.[3]

Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in dioxane

dropwise to the cooled reaction mixture.

Reaction: Allow the mixture to warm to room temperature and stir overnight.

Work-up: Add water to the reaction mixture and wash with an organic solvent like petroleum

ether to remove unreacted (Boc)₂O.

Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a

saturated solution of potassium bisulfate (KHSO₄).[3] Extract the product, Boc-Tyr-OH, into

ethyl acetate (3x).

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter,

and concentrate under reduced pressure to yield Boc-Tyr-OH, which can be used in the next

step without further purification.

Part 2: Synthesis of Boc-Tyr(2-Br-Z)-OH This procedure involves the acylation of the phenolic

hydroxyl group.

Dissolution: Dissolve the Boc-Tyr-OH (1 equivalent) from the previous step in a suitable

solvent such as dimethylformamide (DMF).

Basification: Add a base such as sodium bicarbonate (NaHCO₃, 1-1.2 equivalents) to the

solution to deprotonate the phenolic hydroxyl group.

Acylation: Add 2-bromobenzyl chloroformate (1 equivalent) dropwise to the mixture.

Reaction: Stir the reaction mixture at room temperature for several hours or overnight until

the reaction is complete (monitor by TLC or HPLC).

Work-up: Quench the reaction with water and acidify to pH 2-3 with dilute HCl.

Extraction: Extract the product into an organic solvent like ethyl acetate (3x).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel to yield pure Boc-Tyr(2-Br-Z)-OH.

The following is a standard protocol for one cycle of Boc solid-phase peptide synthesis to

couple Boc-Tyr(2-Br-Z)-OH to a growing peptide chain on an acid-stable resin like

Phenylacetamidomethyl (PAM) resin.

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a

reaction vessel. Drain the solvent.

Nα-Boc Deprotection:

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes

and drain.

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete

removal of the N-terminal Boc group.[7][8] Drain the TFA solution.

Washing: Wash the peptide-resin sequentially with DCM (3x), Isopropanol (2x), and DCM

(3x) to remove residual TFA and salts.[8][9]

Neutralization:

Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes

to neutralize the N-terminal ammonium trifluoroacetate salt. Drain the solution.

Repeat the neutralization step for another 2 minutes.[9]

Washing: Wash the peptide-resin with DCM (3x) followed by DMF (3x) to remove excess

DIEA and prepare for the coupling step.

Amino Acid Coupling:

In a separate vessel, pre-activate Boc-Tyr(2-Br-Z)-OH (3 equivalents relative to resin

loading) by dissolving it with a coupling agent like HBTU (3 eq.) and HOBt (3 eq.) in DMF.

Add DIEA (6 eq.) to begin the activation.
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Immediately add the activated amino acid solution to the neutralized peptide-resin.

Agitate the mixture for 1-2 hours at room temperature. Monitor coupling completion using

a qualitative test (e.g., Kaiser test).

Washing: Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess

reagents and byproducts. The resin is now ready for the next deprotection and coupling

cycle.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Peptide-Resin
with N-terminal Boc

1. Nα-Boc Deprotection
(50% TFA in DCM)

2. Washing
(DCM, IPA)

3. Neutralization
(10% DIEA in DCM)

4. Washing
(DCM, DMF)

5. Coupling
(Activated Boc-Tyr(2-Br-Z)-OH)

6. Washing
(DMF, DCM)

End: Elongated Peptide-Resin
with N-terminal Boc

Click to download full resolution via product page

Caption: Workflow for one coupling cycle in Boc-SPPS.
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After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all

side-chain protecting groups (including the 2-Br-Z group) are removed simultaneously. This

requires strong acidic conditions.

Resin Preparation: Thoroughly wash the final peptide-resin with DCM and methanol and dry

it under high vacuum for at least 4 hours.

Cleavage Cocktail: The 2-Br-Z group is labile to strong acids like anhydrous Hydrogen

Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1][10] A typical "high HF" cleavage

cocktail is prepared.

Reagents: Anhydrous HF, a scavenger like p-cresol or anisole (to trap carbocations), and

potentially a thiol scavenger like ethanedithiol if sensitive residues are present. A common

ratio is HF:p-cresol (9:1 v/v).[10]

Cleavage Reaction:

Place the dried peptide-resin in a specialized HF cleavage apparatus.

Cool the reaction vessel to 0°C.

Carefully condense the anhydrous HF into the vessel containing the resin and scavenger.

Stir the mixture at 0°C for 1-2 hours.

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream

of dry nitrogen gas.

Peptide Precipitation:

Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavenger

and other organic-soluble impurities.

Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic

acid).

Filter to remove the resin beads.
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Isolation: Precipitate the crude peptide from the filtrate by adding a large volume of cold

diethyl ether. Collect the peptide pellet by centrifugation.

Purification: The crude peptide is typically purified using reverse-phase high-performance

liquid chromatography (RP-HPLC).

In summary, Boc-Tyr(2-Br-Z)-OH is a highly valuable building block for Boc-based solid-phase

peptide synthesis. Its key feature, the acid-stable 2-Br-Z side-chain protecting group, minimizes

side reactions during synthesis, leading to higher purity of the final peptide product. The

protocols provided herein offer a robust framework for its synthesis and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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